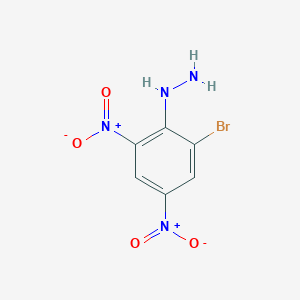

(2-Bromo-4,6-dinitrophenyl)hydrazine

Vue d'ensemble

Description

(2-Bromo-4,6-dinitrophenyl)hydrazine is a chemical compound characterized by the presence of a bromine atom and two nitro groups attached to a phenyl ring, which is further connected to a hydrazine group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-4,6-dinitrophenyl)hydrazine typically involves the bromination of 2,4-dinitroaniline followed by diazotization and subsequent reaction with hydrazine. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the bromination of 2,4-dinitroaniline. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Nitro groups at 4- and 6-positions activate the ring toward substitution by stabilizing transition states via electron withdrawal.

Key Findings:

-

Bromine Replacement with Hydrazine :

Reaction with hydrazine (N₂H₄) replaces bromine to form (2-hydrazinyl-4,6-dinitrophenyl)hydrazine. This reaction is facilitated by polar aprotic solvents (e.g., DMF) at 80–100°C . -

Competitive Bromine Transfer :

In acidic media (e.g., H₂SO₄/HNO₃), bromine migrates to adjacent positions, forming dibromo byproducts like 2,4-dibromo-6-nitromesitylene . This side reaction is suppressed by pre-sulfonation of the aromatic ring .

Condensation Reactions

The hydrazine group reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones.

Mechanism:

-

Nucleophilic Attack : Hydrazine’s -NH₂ group attacks the carbonyl carbon.

-

Elimination : Water is expelled, forming a hydrazone bond (C=N-NH-) .

Example : Reaction with acetone yields (2-bromo-4,6-dinitrophenyl)acetone hydrazone, confirmed by melting point (mp = 158–162°C) and IR absorption at 1665 cm⁻¹ (C=N) .

Redox Behavior

Nitro groups enable participation in redox reactions:

Reduction Pathways:

-

Catalytic Hydrogenation :

Pd/C in ethanol reduces nitro groups to amines under H₂ (500 psig, 100°C) .

Product : (2-Bromo-4,6-diaminophenyl)hydrazine . -

Zinc/Acetic Acid :

Selective reduction of one nitro group to hydroxylamine, forming (2-bromo-4-nitro-6-hydroxylaminophenyl)hydrazine .

Bromine-Nitrogen Dioxide Exchange

In bromine-rich environments, nitro groups undergo ipso-substitution:

Reaction :

(2-Bromo-4,6-dinitrophenyl)hydrazine + Br₂ → (2,4-Dibromo-6-nitrophenyl)hydrazine + NO₂↑

-

Key Insight : NO₂ liberated during this reaction participates in secondary nitration or radical coupling .

-

Yield : 54.9% 2,4-dibromomesitylene observed under UV light .

Metabolic and Environmental Reactions

As a metabolite of azo dyes (e.g., Disperse Blue 79), it undergoes:

-

Hepatic Detoxification : Cytochrome P450-mediated oxidation forms hydroxylated derivatives .

-

Microbial Degradation : Gut microbiota (e.g., Ruminococcaceae) reduce nitro groups, producing toxic intermediates linked to cholestasis .

Crystallographic and Stability Data

Applications De Recherche Scientifique

Chemical Synthesis

Pharmaceuticals and Agrochemicals

(2-Bromo-4,6-dinitrophenyl)hydrazine is commonly employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for various modifications that lead to the development of new compounds with desired biological activities. For instance, it can serve as a precursor for the synthesis of hydrazone derivatives, which are known for their anti-tumor and anti-inflammatory properties.

Dyes and Pigments

The compound is also utilized in the production of dyes and pigments. Its reactivity enables the formation of complex colorants used in textiles and coatings. The bromine and nitro groups enhance the compound's electronic properties, making it suitable for applications requiring high stability and vivid coloration.

Analytical Chemistry

Detection of Carbonyl Compounds

One of the primary applications of this compound is in analytical chemistry for detecting carbonyl groups. The compound reacts with aldehydes and ketones to form hydrazones, which can be easily quantified through spectrophotometric methods. This reaction is particularly valuable in environmental monitoring to assess pollutants such as carbonyl-containing compounds in air and water samples .

Case Study: Environmental Monitoring

A study demonstrated the effectiveness of this compound in identifying formaldehyde levels in industrial effluents. The hydrazone derivatives formed were analyzed using high-performance liquid chromatography (HPLC), allowing for precise quantification of carbonyl pollutants .

Toxicological Studies

Hepatotoxicity Assessment

Recent research has highlighted the compound's role in toxicological studies, particularly regarding its effects on liver health. A multi-omics study investigated the hepatotoxic effects of 2-bromo-4,6-dinitroaniline (BDNA), a related compound, revealing significant liver damage indicators following exposure in rat models. This research underscores the importance of understanding the toxicological profiles of brominated compounds .

Genotoxicity and Endocrine Disruption

Studies have shown that brominated compounds like BDNA exhibit mutagenic and genotoxic properties, raising concerns about their impact on human health and ecosystems. The mechanisms by which these compounds disrupt endocrine functions are being actively researched to develop safer alternatives in industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Pharmaceuticals, Agrochemicals | Precursor for hydrazone derivatives |

| Dyes and Pigments | Colorants for textiles | Enhanced stability and vivid coloration |

| Analytical Chemistry | Detection of carbonyl compounds | Effective in environmental monitoring |

| Toxicological Studies | Hepatotoxicity assessment | Significant liver damage observed |

| Genotoxicity and endocrine disruption | Raises health concerns; ongoing research needed |

Mécanisme D'action

The compound exerts its effects through its ability to form stable hydrazones with carbonyl compounds. The mechanism involves the nucleophilic attack of the hydrazine group on the carbonyl carbon, followed by the elimination of water to form the hydrazone product. This reaction is utilized in various analytical and synthetic applications.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenylhydrazine

2-Bromophenylhydrazine

2,6-Dinitrophenylhydrazine

Propriétés

IUPAC Name |

(2-bromo-4,6-dinitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O4/c7-4-1-3(10(12)13)2-5(11(14)15)6(4)9-8/h1-2,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOOLDHWUTUIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])NN)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.